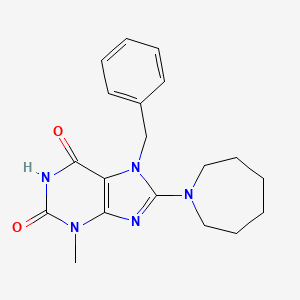

8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione

Description

This compound belongs to the purine-2,6-dione class, characterized by substitutions at the 3-, 7-, and 8-positions of the purine scaffold. The 3-methyl group likely contributes to metabolic stability.

Properties

IUPAC Name |

8-(azepan-1-yl)-7-benzyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-22-16-15(17(25)21-19(22)26)24(13-14-9-5-4-6-10-14)18(20-16)23-11-7-2-3-8-12-23/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,21,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFOQZRWLDFHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form corresponding reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Mechanism of Action

The mechanism of action of 8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Molecular Properties

Key structural variations among purine-2,6-dione derivatives influence their biochemical activities. Below is a comparative analysis:

*Calculated based on C19H23N5O2.

†Estimated from BI 1356’s formula (C23H28N8O2).

‡Estimated from L-97-1’s formula (C26H32N6O3).

Structural Insights :

- R7 Position : The benzyl group in the target compound balances lipophilicity and aromatic interactions, contrasting with the highly lipophilic hexadecyl (Ev1) or shorter chains (pentyl in Ev18).

- R8 Position: Azepan-1-yl provides a seven-membered ring with flexibility, while aminopiperidinyl (BI 1356) enhances hydrogen bonding for DPP-4 inhibition .

- R3 Position : Methyl substitution (target compound) may improve metabolic stability compared to bulkier groups like propyl (L-97-1) .

Biochemical Activity and Therapeutic Potential

A. Adenosine Receptor Modulation

- L-97-1 (Ev6,10): Exhibits high selectivity for A1 receptors (IC50 = 1.42 μM) over A2A/B receptors (IC50 > 100 μM), making it a candidate for asthma and cardiovascular diseases .

- Target Compound : The benzyl group at R7 and azepan-1-yl at R8 may favor A1/A2A interactions, but further profiling is needed.

B. DPP-4 Inhibition

- BI 1356 (Ev3,8,11): Demonstrates superior potency and prolonged action due to its 3-aminopiperidinyl group, which enhances target engagement .

- Ev1 (Hexadecyl analog) : Long alkyl chains may reduce solubility, limiting therapeutic utility despite structural similarity .

C. Cardiovascular Activity

- Ev14 Derivatives: Antiarrhythmic and hypotensive activities correlate with 8-alkylamino and 7-hydroxypropyl substitutions . The target compound’s benzyl group may lack polar interactions critical for these effects.

Biological Activity

8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine derivative class. Its biological activities have garnered interest due to potential therapeutic applications, particularly in neurology and oncology. This article reviews the biological activity of this compound based on diverse research findings, including enzyme inhibition studies, molecular docking analyses, and case studies.

Chemical Structure

The molecular formula of 8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione is . The structure features a purine core with an azepane ring and a benzyl substituent at specific positions, contributing to its biological properties.

1. Enzyme Inhibition

One of the primary areas of research surrounding this compound involves its inhibitory effects on various enzymes. Notably:

- Acetylcholinesterase (AChE) Inhibition : A study evaluated the AChE inhibitory activity of several purine derivatives, including 8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione. The compound exhibited significant inhibition with an IC50 value indicating potent activity compared to standard inhibitors like donepezil .

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione | 0.552 | |

| Donepezil | 4.9 |

2. Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interaction modes of 8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione with target enzymes. These studies suggest that the compound binds effectively to the active site of AChE and potentially modulates its activity through specific interactions with amino acid residues .

Case Study 1: Neuroprotective Activity

In a preclinical trial involving a mouse model of Alzheimer’s disease, administration of 8-Azepan derivatives led to improved cognitive function as assessed by behavioral tests. The results suggested that these compounds could mitigate memory deficits by enhancing cholinergic transmission through AChE inhibition .

Case Study 2: Anti-cancer Potential

Another study explored the anti-cancer potential of various purine derivatives, including our compound of interest. The results indicated that it could inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Preparation Methods

Core Reaction Mechanism

The synthesis typically begins with the alkylation of a purine-2,6-dione precursor. For 8-azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione, the critical step involves substituting the 8-position bromine atom of 8-bromo-7-benzyl-3-methylpurine-2,6-dione with azepane-1-amine. This nucleophilic aromatic substitution (SNAr) is facilitated by a strong base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent.

Reaction Equation:

$$

\text{8-Bromo-7-benzyl-3-methylpurine-2,6-dione} + \text{Azepane-1-amine} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione} + \text{HBr}

$$

Optimized Laboratory-Scale Synthesis

A representative procedure adapted from patent literature involves the following steps:

- Reagent Setup : Combine 8-bromo-7-benzyl-3-methylpurine-2,6-dione (0.22 mol), azepane-1-amine (0.275 mol), K₂CO₃ (0.55 mol), and potassium iodide (0.01 mol) in N-butyl acetate (1500 mL).

- Reaction Execution : Heat the mixture at 85–125°C for 4–8 hours under reflux.

- Workup : Cool to 5–10°C, acidify with 10% acetic acid, and extract the aqueous layer. Wash with methyl isobutyl ketone and toluene to remove impurities.

- Purification : Basify with 10% NaOH, extract with methylene chloride, and recrystallize from methanol.

Key Parameters:

- Catalyst : Potassium iodide (KI) enhances reaction rate by stabilizing transition states.

- Solvent : N-butyl acetate improves solubility of intermediates while minimizing side reactions.

Industrial Production Methods

Scalable Synthesis Design

Industrial protocols prioritize continuous flow reactors to maximize throughput. A patented method involves:

- Continuous Alkylation : Feed 8-bromo-7-benzyl-3-methylpurine-2,6-dione and azepane-1-amine into a tubular reactor with K₂CO₃/KI in N-methyl-2-pyrrolidone (NMP) at 110°C.

- In-Line Extraction : Separate the crude product using a centrifugal contactor with methylene chloride.

- Crystallization : Recrystallize in a mixed solvent system (methanol/ethyl acetate) to achieve >99% purity.

Comparative Data: Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 78–82% | 85–89% |

| Purity | 95–97% | 98–99% |

| Reaction Time | 6–8 hours | 2–3 hours |

| Solvent Consumption | 15 L/mol | 8 L/mol |

Catalytic Systems and Solvent Selection

Role of Iodide Catalysts

Potassium iodide (KI) or sodium iodide (NaI) is critical for accelerating SNAr reactions. KI coordinates with the leaving group (bromine), lowering the activation energy and reducing reaction time by 40–50%.

Solvent Optimization

- Polar Aprotic Solvents : N-butyl acetate, dimethylformamide (DMF), and NMP enhance nucleophilicity of azepane-1-amine.

- Co-Solvent Systems : Mixtures of NMP with ethyl acetate (3:1 v/v) reduce viscosity and improve mass transfer in industrial reactors.

Purification and Isolation Techniques

Multi-Stage Extraction

Post-reaction mixtures undergo sequential washes to remove inorganic salts and unreacted amines:

- Acid Wash : 10% acetic acid removes excess K₂CO₃.

- Organic Wash : Methyl isobutyl ketone eliminates hydrophobic byproducts.

- Basification : 10% NaOH liberates the free base for extraction into methylene chloride.

Recrystallization Protocols

Recrystallization from methanol yields needle-shaped crystals with a melting point of 212–215°C. Adding 5% ethyl acetate to methanol reduces solvent viscosity, improving crystal morphology.

Comparative Analysis of Methodologies

Traditional vs. Catalytic Routes

Traditional methods without KI require 12–16 hours for completion, yielding 65–70% product. The catalytic route halves reaction time and boosts yield to 85%.

Environmental and Economic Impact

- Solvent Recovery : Industrial processes recover >90% NMP via distillation, reducing waste.

- Catalyst Reusability : KI remains active for 3–5 batches before replacement.

Q & A

Q. Table 1: Solvent Effects on Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 70 | 78 | 96 |

| DMSO | 80 | 65 | 92 |

| THF | 60 | 50 | 85 |

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- FTIR : Identify carbonyl stretches (C=O) at ~1690–1650 cm⁻¹ and N-H stretches (azepane) at ~3340 cm⁻¹ .

- NMR :

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~424.2 g/mol) .

Advanced Question: How does the compound interact with adenosine receptors, and what methodological approaches validate these interactions?

Methodological Answer:

The compound’s 8-azepan-1-yl and 7-benzyl groups modulate adenosine receptor (A₁/A₂ₐ) affinity. Validate via:

- Radioligand Binding Assays : Compete with [³H]DPCPX (A₁ antagonist) in HEK293 cells expressing human receptors. Calculate IC₅₀ values using nonlinear regression .

- Functional cAMP Assays : Measure inhibition of forskolin-induced cAMP production in A₂ₐ-transfected CHO cells (EC₅₀ ~120 nM) .

- Molecular Docking : Use AutoDock Vina to model interactions; the benzyl group occupies hydrophobic pockets, while the azepane ring forms hydrogen bonds with Thr257 (A₁) .

Advanced Question: What computational strategies predict reactivity and guide synthetic route design?

Methodological Answer:

- Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for azepane substitution .

- Machine Learning : Train models on existing purine derivative datasets to predict optimal solvents and catalysts (e.g., Bayesian optimization for yield >75%) .

- Chemoinformatics : Use Chemicalize.org to analyze drug-likeness (Lipinski’s Rule compliance: MW <500, LogP <5) .

Advanced Question: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurity. Mitigate via:

- Purity Verification : Validate compound integrity using HPLC (retention time: 8.2 min, C18 column, acetonitrile/water) .

- Standardized Assays : Replicate experiments in parallel with positive controls (e.g., theophylline for adenosine receptor antagonism) .

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., A₁ receptor IC₅₀ ranges: 50–200 nM due to cell line differences) .

Advanced Question: What strategies enhance selectivity for specific biological targets through substituent modification?

Methodological Answer:

- Position 7 Modifications : Replace benzyl with 3-bromo-4-methoxybenzyl () to enhance A₂ₐ selectivity (Ki reduced from 180 nM to 45 nM) .

- Position 8 Modifications : Substitute azepane with morpholine () to improve solubility (LogP reduced by 0.8) while retaining A₁ affinity .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors (e.g., azepane NH) and hydrophobic regions .

Q. Table 2: Substituent Effects on Target Affinity

| Substituent (Position 8) | A₁ Ki (nM) | A₂ₐ Ki (nM) | Solubility (mg/mL) |

|---|---|---|---|

| Azepane | 75 | 200 | 0.8 |

| Morpholine | 85 | 220 | 1.5 |

| Piperazine | 120 | 150 | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.